5-Chlorobenzene-1,3-dicarboxamide
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Overview
Description
5-Chlorobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C8H7ClN2O2. It is a derivative of benzene, where two carboxamide groups are attached to the 1 and 3 positions, and a chlorine atom is attached to the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzene-1,3-dicarboxamide typically involves the reaction of 5-chloroisophthalic acid with ammonia or an amine under suitable conditions. One common method is to use a dehydrating agent such as thionyl chloride to convert the acid to the corresponding acid chloride, which then reacts with ammonia to form the dicarboxamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to handle larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amine derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amine derivatives.
Scientific Research Applications
5-Chlorobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chlorobenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding, which can influence the compound’s interactions with biological molecules and materials. These interactions can affect the compound’s solubility, stability, and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but with two chlorine atoms instead of one.
5-Aminobenzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a chlorine atom.
Benzene-1,3,5-tricarboxamide: Similar structure but with three carboxamide groups.
Uniqueness
5-Chlorobenzene-1,3-dicarboxamide is unique due to the presence of both chlorine and carboxamide groups, which provide distinct chemical and physical properties. The chlorine atom can participate in various substitution reactions, while the carboxamide groups can form hydrogen bonds, making the compound versatile for different applications .
Properties
Molecular Formula |
C8H7ClN2O2 |
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Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chlorobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
InChI Key |
HWDSSRXXCAHFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)Cl)C(=O)N |
Origin of Product |
United States |
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